N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)9-5-8-16-15(20)14(19)12-10-17-13-7-4-3-6-11(12)13/h3-4,6-7,10,17H,5,8-9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELQGBGCVOYTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 1H-indole-3-carbaldehyde with N,N-dimethylpropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or viral replication in infected cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indol-3-yl-Oxoacetamide Derivatives
Key Observations:
In contrast, the adamantyl and furan substituents in ’s compound confer rigidity and aromatic stacking ability, critical for CB2 receptor binding (Ki = 6.2 nM) .
Antibacterial Activity Sulfonamide-containing analogs (e.g., dodecylsulfonamido derivatives in and ) exhibit potent antibacterial effects due to their amphiphilic nature, disrupting microbial membranes .
Synthetic Flexibility The dimethylaminopropyl side chain is introduced via straightforward amine-isatin condensation , whereas bulkier groups (e.g., adamantyl) require multi-step synthesis involving lithiation and coupling . This impacts scalability for drug development.
Pharmacokinetic Considerations Piperazine-containing derivatives () likely exhibit improved CNS penetration due to reduced hydrogen-bond donors, whereas sulfonamide derivatives () may have prolonged half-lives due to increased protein binding.
Biological Activity
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry, particularly for its potential antitumor activity. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula : CHNO
Molecular Weight : 220.27 g/mol
CAS Number : 70717-46-3
This compound exhibits biological activity primarily through its interaction with cellular pathways involved in tumor growth and proliferation. The indole moiety is known to influence various biological processes, including apoptosis and cell cycle regulation.
Antitumor Activity
Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamide possess significant antitumor properties. Specifically, studies have shown that these compounds exhibit efficacy against solid tumors, including colon and lung cancers.
Key Research Findings
- Antitumor Efficacy :
- Case Study - Colon Cancer :
Comparative Efficacy Table
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 10 | Colon Cancer |
| 5-Fluorouracil | 12 | Colon Cancer |
| Cisplatin | 15 | Lung Cancer |
Toxicity Profile
Toxicological assessments reveal that this compound exhibits a favorable safety profile. In repeated-dose toxicity studies, no significant adverse effects were noted on vital organs at therapeutic doses .
Safety Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
